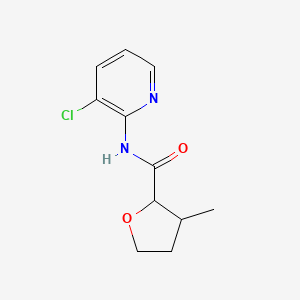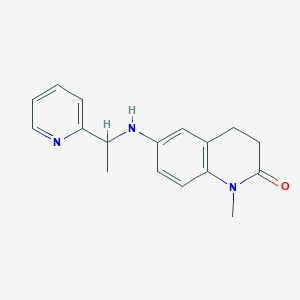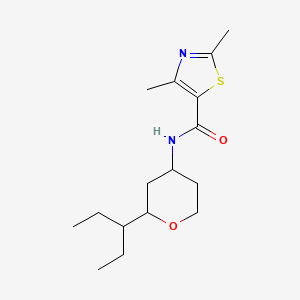
N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPOP is a heterocyclic compound that contains a pyridine ring and an oxolane ring, and it has been shown to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a range of biological activities, including inhibition of protein-protein interactions, modulation of ion channels, and inhibition of enzymes. This compound has been investigated for its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide is not fully understood, but it is believed to act by binding to specific targets in cells and modulating their activity. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and histone deacetylases. It has also been shown to modulate the activity of ion channels, including the NMDA receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to modulate pain perception and inflammation, making it a potential therapeutic agent for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, making it an attractive compound for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and neurodegenerative disorders. Another area of interest is the elucidation of the mechanism of action of this compound, which could help to identify new targets for drug discovery. Additionally, there is potential for the development of new synthetic methods for the production of this compound and its derivatives, which could lead to the discovery of new compounds with improved properties.
Métodos De Síntesis
The synthesis of N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide involves the reaction of 3-chloropyridine-2-carboxylic acid with 3-methyl-oxolane-2-carbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 122-124°C.
Propiedades
IUPAC Name |
N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-4-6-16-9(7)11(15)14-10-8(12)3-2-5-13-10/h2-3,5,7,9H,4,6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHZRXVYZNPDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)NC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-Benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642046.png)
![3-(4-Chloro-3-fluorophenyl)-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7642053.png)
![3-[Cyclopropyl-[2-(furan-3-yl)-1,3-thiazole-5-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642066.png)
![N-[2-methyl-3-(thiomorpholin-4-ylmethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine](/img/structure/B7642072.png)
![N-[4-[1-[3-(difluoromethyl)anilino]ethyl]phenyl]methanesulfonamide](/img/structure/B7642079.png)
![(5S)-3-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7642081.png)
![3-(1-methoxyethyl)-N-[1-[4-(tetrazol-1-yl)phenyl]ethyl]aniline](/img/structure/B7642098.png)


![3-[cyclopropyl-(4-fluoro-1H-indole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7642120.png)
![3-[Cyclopent-3-ene-1-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642139.png)
![N-[5-[1-(2-methyl-1,3-thiazol-5-yl)ethylamino]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7642147.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-[3-(1,3-oxazol-2-yl)phenyl]piperidin-4-amine](/img/structure/B7642163.png)
